(S)-Dimethyl 2-methylsuccinate
Overview
Description
(S)-Dimethyl 2-methylsuccinate is an organic compound with the molecular formula C7H12O4. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in various chemical syntheses and has applications in different fields such as pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-Dimethyl 2-methylsuccinate can be synthesized through the biohydrogenation of 2-methylfumarate. This process involves the use of specific enzymes that facilitate the hydrogenation reaction, converting 2-methylfumarate to (S)-2-methylsuccinate .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium or platinum to achieve high yields and purity. The reaction conditions typically include controlled temperatures and pressures to optimize the conversion rates.
Chemical Reactions Analysis
Types of Reactions: (S)-Dimethyl 2-methylsuccinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
(S)-Dimethyl 2-methylsuccinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism by which (S)-Dimethyl 2-methylsuccinate exerts its effects involves its interaction with specific enzymes and molecular targets. For example, in biological systems, it may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of other biologically active compounds. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Dimethyl succinate: Lacks the methyl group at the second carbon position.
Dimethyl fumarate: Has a different geometric configuration and lacks chirality.
Dimethyl malonate: Contains two ester groups but lacks the methyl group at the second carbon position.
Uniqueness: (S)-Dimethyl 2-methylsuccinate is unique due to its chiral nature and specific three-dimensional arrangement. This chirality can impart different biological activities and chemical reactivity compared to its non-chiral or differently substituted counterparts.
Properties
IUPAC Name |
dimethyl (2S)-2-methylbutanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-5(7(9)11-3)4-6(8)10-2/h5H,4H2,1-3H3/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOQJNGQQXICBY-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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